molecular formula C9H18N2O B121289 ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol CAS No. 145012-50-6

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol

Cat. No.: B121289
CAS No.: 145012-50-6
M. Wt: 170.25 g/mol
InChI Key: IUKDDYAECHPPRM-IUCAKERBSA-N
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Description

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is a chemical compound with a unique structure that includes a pyrido[1,2-A]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyridine derivative, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to bind to specific biological targets.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • Halocarbon compounds
  • Methyl 4-fluorobenzoate

Uniqueness

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is unique due to its specific ring structure and functional groups. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct advantages in research and therapeutic applications.

Properties

IUPAC Name

[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDDYAECHPPRM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN2C1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN2[C@@H]1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932471
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145012-50-6
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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